Croconazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15/h2-11,13H,1,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPAGCJNPTUGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77174-66-4 (hydrochloride) | |
| Record name | Croconazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077175510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6058475 | |
| Record name | Croconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77175-51-0 | |
| Record name | Croconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77175-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Croconazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077175510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Croconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CROCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446254H55G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Strategies and Chemical Derivatization Studies
Methodologies for Croconazole Synthesis
The synthesis of this compound typically involves a multi-step process that builds the core imidazole (B134444) structure and introduces the characteristic side chains. One common approach begins with the formation of the imidazole ring through cyclization reactions using appropriate precursors smolecule.com. Subsequently, an aryl vinyl group is appended to the N-1 position of the imidazole ring, often via coupling reactions smolecule.com. The final stage frequently involves chlorination to introduce the chlorine atom onto the aromatic ring, yielding the final this compound molecule smolecule.com. While specific detailed synthetic routes are often proprietary or found in specialized chemical literature, the general strategy focuses on constructing the imidazole core and attaching the substituted phenyl and vinyl moieties.
Design and Synthesis of this compound Analogues
Research into this compound analogues aims to modify its structure to enhance antifungal potency, alter its pharmacokinetic profile, or explore new therapeutic applications. These studies often involve systematic variations of the parent molecule's scaffold.
Exploration of Structural Flexibility in Derivatives
The exploration of structural flexibility in this compound derivatives involves altering the spatial arrangement and connectivity of its constituent parts. For instance, researchers have designed compounds based on the N-(phenethyl)azole backbone, incorporating the benzyloxyphenyl scaffold characteristic of this compound. These derivatives can be considered flexible analogues derived from structural disconnections of related antifungal agents nih.govresearchgate.net. Such modifications allow for the investigation of how changes in molecular conformation influence antifungal activity and interaction with fungal targets, such as cytochrome P450 enzymes asm.orgresearchgate.net.
Synthesis of Benzyloxyphenyl Scaffold Derivatives
Specific efforts have been directed towards synthesizing derivatives that retain or modify the benzyloxyphenyl scaffold of this compound nih.govresearchgate.net. These studies often involve creating compounds like 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives, which are then evaluated for their antifungal properties. For example, the synthesis of 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride has yielded compounds with antifungal activity comparable to or exceeding that of fluconazole (B54011) nih.govresearchgate.net. These investigations highlight the importance of the benzyloxyphenyl moiety in conferring antifungal efficacy and provide avenues for developing new agents with improved characteristics.
Metabolic Insights Informing Synthetic Pathways
Understanding how this compound is metabolized in biological systems can provide valuable clues for designing more stable or potent synthetic analogues. Key metabolic pathways identified in animal studies offer insights into potential sites of biotransformation that could be targeted or modified during synthesis.
Role of Cytochrome P-450 in Epoxidation
Metabolism studies in rabbits have revealed that this compound undergoes deimidazolation, a process involving the formation of a this compound epoxide intermediate nih.govpsu.edu. This epoxide is then rapidly hydrolyzed to form 2-(3-chlorobenzyloxy)phenacyl alcohol (M2) and imidazole. This biotransformation is mediated by cytochrome P-450 enzymes, as evidenced by the requirement for NADPH, the incorporation of oxygen (¹⁸O), and inhibition by known P-450 inhibitors like metyrapone (B1676538) and SKF 525-A nih.govpsu.edu. The involvement of cytochrome P-450 in this epoxidation and subsequent hydrolysis pathway suggests that modifications to the this compound structure could influence its metabolic fate, potentially leading to analogues with altered stability or activity asm.orgresearchgate.net.
Deimidazolation Processes and Intermediate Formation
The deimidazolation of this compound, leading to the formation of intermediates like this compound epoxide, is a significant metabolic pathway nih.govpsu.edu. Studies in rats have identified several metabolites, including o-hydroxyacetophenone sulphate (M1S), 1-(1-(2-hydroxyphenacyl)vinyl)-1H-imidazole sulphate (M12S), 2-(3-chlorobenzyloxy)phenacyl alcohol (M2), and 2-(3-chlorobenzyloxy)benzoic acid (M9-1) nih.govcapes.gov.br. These metabolic transformations, such as ring hydroxylation, O-dechlorobenzylation, and the loss of the imidazole ring, provide a roadmap for synthetic chemists. By understanding these degradation routes, researchers can aim to synthesize this compound analogues that are more resistant to these metabolic processes, potentially leading to improved pharmacokinetic properties or prolonged therapeutic effects.
Molecular and Cellular Mechanisms of Action Research
Eicosanoid Biosynthesis Modulation in Mammalian Cells
Inhibition of 5-Lipoxygenase (5-LOX) Activity
Direct Inhibitory Action on Cell-Free 5-LOX Systems
Croconazole demonstrates a direct inhibitory effect on the 5-lipoxygenase (5-LOX) enzyme in cell-free systems smolecule.comnih.govsci-hub.box. Studies using human polymorphonuclear leukocytes (PMN) have shown that this compound exhibits dose-dependent inhibitory activity on 5-LOX nih.gov. The compound's action in these cell-free assays suggests a direct interaction with the enzyme, with a notable portion of this inhibition (45-77%) being reversible smolecule.comnih.govsci-hub.box.
The efficacy of this compound as a 5-LOX inhibitor has been quantified through half-maximal inhibitory concentration (IC50) values. In PMNs, the mean IC50 for this compound's inhibition of leukotriene B4 (LTB4) synthesis was determined to be 7.8 ± 1.7 µM, and for 5-hydroxyeicosatetraenoic acid (5-HETE) synthesis, it was 7.6 ± 0.3 µM nih.gov. When tested in whole blood, the IC50 value for LTB4 production was higher, measuring 27.0 ± 3.1 µM nih.gov. These findings position this compound as an effective inhibitor of arachidonic acid metabolism via the 5-LOX pathway, though its potency is noted to be lower compared to established inhibitors like nordihydroguaiaretic acid and indomethacin (B1671933) smolecule.comnih.gov.
Inhibition of Cyclooxygenase (COX) Product Formation
Research indicates that this compound also exerts an inhibitory influence on the formation of products generated by the cyclooxygenase (COX) pathway smolecule.comnih.gov. This effect is characterized by an inhibitory action on the production of 12-hydroxyheptadecatrienoic acid (HHT), a known metabolite within the COX cascade smolecule.comnih.gov.
The specific inhibitory effect on HHT production was quantified with an IC50 value of 9.8 ± 2.0 µM smolecule.comnih.gov. Notably, this compound did not appear to attenuate the production or release of 12-hydroxyeicosatetraenoic acid (12-HETE), another arachidonic acid metabolite smolecule.comnih.gov. This selectivity suggests a targeted interaction with specific enzymes or steps within the COX pathway.
Impact on 12-Hydroxyheptadecatrienoic Acid (HHT) Production
This compound has demonstrated a measurable inhibitory effect on the production of 12-hydroxyheptadecatrienoic acid (HHT), with an associated IC50 value of 9.8 ± 2.0 µM smolecule.comnih.gov. HHT is recognized as a product derived from the cyclooxygenase (COX) pathway and is one of the primary metabolites of arachidonic acid, particularly observed in human platelets wikipedia.orgcaymanchem.com.
The biosynthesis of HHT is linked to thromboxane (B8750289) A2 (TXA2) synthase, which converts prostaglandin (B15479496) H2 (PGH2) into HHT concurrently with TXA2 caymanchem.com. However, studies also indicate that HHT can be produced through pathways independent of TXA2 synthase, involving either COX-1 or COX-2 enzymes nih.gov. The observed inhibition of HHT production by this compound highlights its capacity to modulate this specific branch of the eicosanoid synthesis cascade.
Summary of this compound's Inhibitory Activity on Eicosanoid Synthesis
The following table summarizes the reported IC50 values for this compound's inhibition of various eicosanoid synthesis pathways:
| Target Pathway/Enzyme | Eicosanoid Product | Cell System | IC50 (µM) | Citation(s) |
| 5-LOX | LTB4 (in PMN) | PMN | 7.8 ± 1.7 | nih.gov |
| 5-LOX | 5-HETE (in PMN) | PMN | 7.6 ± 0.3 | nih.gov |
| 5-LOX | LTB4 (in whole blood) | Whole Blood | 27.0 ± 3.1 | nih.gov |
| COX | HHT | Not Specified | 9.8 ± 2.0 | smolecule.comnih.gov |
Compound List:
this compound
Antifungal Activity Spectrum and Comparative Efficacy Studies
Broad-Spectrum Antifungal Activity In Vitro
In vitro studies have confirmed croconazole's broad-spectrum efficacy. It has shown activity against a variety of fungal species, including dermatophytes and yeasts tandfonline.comtandfonline.comnih.govncats.iocabidigitallibrary.org. Specifically, this compound has demonstrated inhibitory effects against Aspergillus species and Penicillium species, with minimum inhibitory concentrations (MICs) ranging from 0.63 to 5.0 µg/mL for these fungi ncats.io.
Efficacy Against Dermatophytes
This compound is recognized for its effectiveness against dermatophytes, which are fungi that cause infections of the skin, hair, and nails ncats.iosmolecule.com. Research has shown that this compound is effective against several key dermatophyte species.
Studies have reported that this compound exhibits potent activity against Trichophyton rubrum. The MIC values against isolates of T. rubrum typically range from 0.16 to 1.25 µg/mL ncats.io. One study noted a specific formulation achieving an MIC of 0.4 µg/mL against this species tandfonline.com.
This compound also demonstrates significant efficacy against Trichophyton mentagrophytes. In vitro testing has shown MIC values for T. mentagrophytes to be within the range of 0.16 to 1.25 µg/mL ncats.io.
The compound has proven effective against Epidermophyton floccosum, another common dermatophyte. MICs for E. floccosum have been reported to fall between 0.16 and 1.25 µg/mL ncats.io.
Efficacy Against Yeasts
This compound displays activity against yeasts, including the clinically significant Candida albicans tandfonline.comtandfonline.comncats.iosmolecule.com. However, its activity against yeast-like fungi is generally reported to be less potent compared to its activity against dermatophytes ncats.io.
Against Candida albicans, this compound has shown MICs ranging from 10 to 80 µg/mL ncats.io. Comparative studies indicate that this compound is superior to clotrimazole (B1669251) but less active than miconazole (B906) and econazole (B349626) when tested against C. albicans tandfonline.comtandfonline.com. Some developed gel formulations of this compound have also shown relatively less activity against C. albicans compared to other fungal strains tested tandfonline.comtandfonline.com.
Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound Against Selected Fungal Species
| Fungal Species | MIC Range (µg/mL) | Reference |
| Trichophyton rubrum | 0.16 - 1.25 | ncats.io |
| Trichophyton mentagrophytes | 0.16 - 1.25 | ncats.io |
| Epidermophyton floccosum | 0.16 - 1.25 | ncats.io |
| Candida albicans | 10 - 80 | ncats.io |
Malassezia Species
Activity Against Moulds and Dimorphic Fungi
This compound exhibits broad-spectrum in vitro activity against a variety of fungal species, including dermatophytes, moulds, yeasts, and dimorphic fungi smolecule.comnih.govcabidigitallibrary.org. Dermatophytes are fungi that infect keratinized tissues like skin, hair, and nails, causing infections such as tinea. Studies have shown this compound to be effective against common dermatophyte species, including Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum smolecule.com. Its activity also extends to yeasts like Candida albicans tandfonline.comtandfonline.com. The compound's broad spectrum suggests its utility against a range of fungal pathogens responsible for superficial mycoses.
Comparative Antifungal Potency Studies
This compound has been evaluated in comparative studies against other established antifungal agents, particularly within the imidazole (B134444) class. Its potency has been assessed relative to common topical antifungals.
This compound has been noted to be superior to clotrimazole in its antifungal activity tandfonline.comtandfonline.com. This suggests a higher potency or broader spectrum of action when directly compared, although specific quantitative data (e.g., MIC values) for this comparison are not detailed in the provided snippets.
In comparisons against Candida albicans, this compound has been reported as less active than miconazole and econazole tandfonline.comtandfonline.com. While this compound formulations, such as gels, have shown excellent antimicrobial activity compared to miconazole cream in some studies, this comparison was based on inhibition zone measurements, not direct MIC values for this compound versus miconazole or econazole against specific pathogens tandfonline.comtandfonline.comnih.gov. Miconazole and econazole are established imidazole antifungals with proven efficacy against a range of fungi drugs.commedcentral.commdpi.comnih.gov.
Pharmacokinetic and Metabolic Research Investigations
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models
Preclinical studies are fundamental in elucidating the ADME properties of a drug candidate. These investigations provide insights into how the compound behaves within a biological system before human trials. For croconazole, these studies have focused on identifying its metabolic pathways and excretion routes in animal models.
The identification and quantification of metabolites in biological fluids are key to understanding a drug's metabolic fate. This process helps in characterizing the chemical transformations this compound undergoes in vivo.
Studies in rats have identified several metabolites of this compound following administration. Four primary metabolites were identified: o-hydroxyacetophenone sulphate (M1S), 1-(1-(2-hydroxyphenacyl)vinyl)-1H-imidazole sulphate (M12S), 2-(3-chlorobenzyloxy)phenacyl alcohol (M2), and 2-(3-chlorobenzyloxy)benzoic acid (M9-1) capes.gov.brnih.gov.
The excretion patterns of these metabolites differ between male and female rats. For instance, M12S was excreted in 24-hour urine at 17% in males and 7.5% in females, while M1S was excreted at 6.6% in males and 6.5% in females. In terms of bile excretion, M2 was found at 14% in males and 22% in females, and M9-1 was at 3.7% in males and 1.6% in females capes.gov.br. These findings highlight species-specific and sex-specific differences in this compound metabolism and excretion. This compound itself can be used for the identification and quantitative study of its major metabolites in rat urine and bile medchemexpress.commedchemexpress.com.
N-Glucuronide metabolites of imidazole (B134444) antifungals, including this compound, have been reported smolecule.comnih.govresearchgate.net. These studies investigate the role of UDP-glucuronosyltransferase (UGT) enzymes in the metabolism of azole-containing compounds. Evidence suggests that this compound is a substrate for UGT enzymes, with UGT1A4 and UGT1A3 being involved in its metabolism smolecule.comnih.gov. Specifically, N-glucuronidation has been identified as a metabolic pathway for this compound smolecule.comnih.govresearchgate.net.
In vitro studies using liver microsomes provide a controlled environment to investigate specific metabolic pathways and the enzymes involved.
The deimidazolation of this compound, a key metabolic process, has been studied using rabbit liver microsomes nih.gov. This process involves the formation of an intermediate this compound epoxide, which is then hydrolyzed to 2-(3-chlorobenzyloxy)phenacyl alcohol (M2) and imidazole. The reaction requires NADPH and the incorporation of ¹⁸O, and is inhibited by metyrapone (B1676538) and SKF 525-A, indicating that cytochrome P-450 enzymes mediate this transformation nih.govpsu.edu. Double reciprocal plots suggest that an isozyme of the cytochrome P-450 families is responsible for M2 formation nih.gov.
In Vitro Metabolic Transformation Studies
In Vitro Release and Permeation Kinetics
In vitro release and permeation studies are essential for understanding how this compound behaves when formulated for topical application, particularly its ability to penetrate biological barriers like skin.
Studies comparing liposomal-based gel formulations (LBGF) and micro-emulsion-based gel formulations (MBGF) of this compound evaluated their topical delivery potential. These studies utilized cellophane membranes for in vitro release and rat skin for in vitro skin permeation studies nih.govtandfonline.comtandfonline.comtandfonline.com. The results indicated that MBGF exhibited superior release and permeation compared to LBGF. Furthermore, MBGF containing ethanol (B145695) as a co-surfactant showed higher release and permeation than those containing propylene (B89431) glycol nih.govtandfonline.comtandfonline.comtandfonline.com. The drug release from these formulations generally followed the Higuchi model nih.govtandfonline.comtandfonline.comresearchgate.net. Conventional gels prepared with polymers like sodium carboxymethyl cellulose (B213188) (SCMC), chitosan, Poloxamer 407, and Carbopol 971P also showed varying release rates, with SCMC yielding the highest release nih.govtandfonline.comtandfonline.com.
Table 1: In Vitro this compound Release from Conventional Gel Formulations
| Gel Formulation Polymer | Cumulative Drug Release (µg/cm²) |
| SCMC | 2499 |
| Chitosan | 2000 |
| Poloxamer 407 | 1598 |
| Carbopol 971P | 1000 |
Data adapted from tandfonline.com
Table 2: Comparative In Vitro Release and Permeation of this compound Formulations
| Formulation Type | Relative Release/Permeation | Kinetic Model |
| MBGF (Ethanol) | Superior | Higuchi |
| MBGF (PG) | Lower | Higuchi |
| LBGF | Lower | Higuchi |
PG: Propylene Glycol; MBGF: Micro-emulsion-based Gel Formulation; LBGF: Liposomal-based Gel Formulation. Data adapted from nih.govtandfonline.comtandfonline.comtandfonline.com.
Compound Name Table:
this compound
Advanced Drug Delivery Systems Research
Liposomal-Based Gel Formulations (LBGF)
Preparation of Phosphatidylcholine Vesicles
Phosphatidylcholines (PCs), also known as lecithins, are essential phospholipids (B1166683) that form the structural basis of biological membranes. They consist of a glycerol (B35011) backbone esterified with two fatty acids and a phosphocholine (B91661) headgroup lipotype.comwikipedia.orgcaymanchem.comresearchgate.netnih.gov. When utilized as drug delivery vehicles, particularly in the form of nanoliposomes, phosphatidylcholines offer several advantages for topical applications. Nanosized liposomes, prepared using methods such as the thin-film technique with components like egg phosphatidylcholine, can significantly enhance the skin penetration and localization of antifungal agents like Croconazole nih.govresearchgate.netresearchgate.netnih.gov. The interaction of liposomes with the stratum corneum lipids facilitates drug permeation, potentially reducing systemic exposure and adverse effects while improving local therapeutic outcomes nih.govresearchgate.netresearchgate.netnih.govmdpi.com. Studies indicate that smaller liposome (B1194612) particle sizes are associated with increased transdermal drug delivery efficacy and improved skin retention mdpi.com.
Micro-Emulsion-Based Gel Formulations (MBGF)
Micro-emulsion-based gel formulations (MBGFs) represent a promising approach for the topical delivery of this compound, offering enhanced skin permeation and therapeutic efficacy compared to conventional formulations tandfonline.comtandfonline.comnih.govscite.ai. These systems are thermodynamically stable, isotropic dispersions that can improve the solubility and bioavailability of poorly water-soluble drugs like this compound dergipark.org.tr.
Construction of Pseudo-Ternary Phase Diagrams
The development of stable microemulsions relies on the construction of pseudo-ternary phase diagrams. These diagrams map the microemulsion regions based on the proportions of oil, surfactant, co-surfactant, and water dergipark.org.trmdpi.com. For this compound microemulsions, typical components include eucalyptus oil as the oil phase, Tween-80 as the surfactant, and ethanol (B145695) or propylene (B89431) glycol as co-surfactants, with distilled water forming the aqueous phase tandfonline.comtandfonline.com. Mixtures of surfactant and co-surfactant (Smix) at various ratios (e.g., 1:1, 2:1, 3:1) are prepared and titrated with water to delineate the microemulsion zones tandfonline.comtandfonline.comdergipark.org.tr. Research has shown that Smix ratios of 2:1 (Tween-80 to co-surfactant) often yield larger and more stable microemulsion regions, indicating a greater capacity for solubilizing the oil phase tandfonline.comtandfonline.com. For instance, a 2:1 ratio of Tween-80 to ethanol could solubilize up to 28% v/v of eucalyptus oil tandfonline.com.
Table 1: this compound Solubility in Formulation Components
| Component | Solubility (mg/ml) |
|---|---|
| Eucalyptus oil | 12.52 ± 0.64 |
| Tween-80 | 48.46 ± 3.56 |
| Ethanol | 37.52 ± 2.76 |
| Propylene glycol | 27.32 ± 1.87 |
| Phosphate buffer | 0.65 ± 0.06 |
Source: tandfonline.comtandfonline.com
Table 2: Microemulsion Components and Smix Ratios for this compound Delivery
| Component | Role | Example Ratios (Smix) |
|---|---|---|
| Eucalyptus oil | Oil Phase | Varies |
| Tween-80 | Surfactant | Varies |
| Ethanol | Co-surfactant | 1:1, 2:1, 3:1 |
| Propylene glycol | Co-surfactant | 1:1, 2:1, 3:1 |
| Distilled Water | Aqueous Phase | Varies |
Source: tandfonline.comtandfonline.com
Comparative Topical Delivery Potential of MBGF vs. LBGF
Studies comparing micro-emulsion-based gel formulations (MBGFs) with liposomal-based gel formulations (LBGFs) for this compound delivery have indicated superior performance for MBGFs. MBGFs demonstrated higher drug release and skin permeation rates compared to LBGFs tandfonline.comtandfonline.comnih.gov. Furthermore, MBGFs containing ethanol as a co-surfactant exhibited enhanced release and permeation compared to those formulated with propylene glycol tandfonline.comtandfonline.comnih.gov. The release kinetics of this compound from both MBGFs and LBGFs were found to follow the Higuchi model tandfonline.comnih.gov. In terms of antimicrobial activity, both MBGFs and LBGFs showed excellent efficacy, with MBGFs demonstrating a significant advantage over LBGFs tandfonline.com.
Table 3: Comparative Topical Delivery Potential: MBGF vs. LBGF for this compound
| Formulation Type | Release/Permeation | Antifungal Activity | Kinetic Model |
|---|---|---|---|
| MBGF (Ethanol co-surfactant) | Superior | Excellent | Higuchi |
| MBGF (Propylene Glycol co-surfactant) | Lower than MBGF (Ethanol) | Excellent | Higuchi |
| LBGF | Lower than MBGF | Excellent | Higuchi |
Source: tandfonline.comtandfonline.comnih.gov
Table 4: Microemulsion Region Identification via Pseudo-Ternary Phase Diagrams
| Smix Ratio (Tween-80:Co-surfactant) | Microemulsion Zone Area | Optimal Co-surfactant for Zone Size |
|---|---|---|
| 1:1 | Sufficient | |
| 2:1 | Significantly Increased | Ethanol / Propylene Glycol |
| 3:1 | (Not specified) |
Source: tandfonline.comtandfonline.com
Nanoformulations for Enhanced Cutaneous Administration
Nanoformulations represent a significant advancement in topical drug delivery, offering improved stability, solubility, and bioavailability of active pharmaceutical ingredients researchgate.netmdpi.com. By reducing particle size to the nanometer range, these systems can enhance the surface area available for interaction, thereby improving drug permeation across the skin barrier mdpi.com. Nanocarriers play a crucial role in overcoming the limitations of conventional topical treatments for fungal infections, including improving drug penetration, enabling targeted delivery, and providing controlled release researchgate.net.
Nanoliposome Applications in Dermal Drug Delivery
Nanoliposomes, composed of phospholipids like phosphatidylcholine, are particularly effective for dermal drug delivery. They can increase permeation through the stratum corneum, minimize systemic absorption by localizing the drug within the skin layers, and overcome common obstacles in cutaneous drug delivery nih.govresearchgate.netresearchgate.netnih.gov. When this compound is encapsulated within nanoliposomes, it demonstrates improved skin penetration and enhanced localizing effects, contributing to greater therapeutic efficacy nih.govresearchgate.netresearchgate.netnih.gov. The ability of nanoliposomes to interact with the skin's lipid bilayer is key to this enhanced delivery mdpi.com.
Nanoemulsion-Based Systems
Nanoemulsions are thermodynamically stable, isotropic dispersions that serve as effective vehicles for topical and transdermal drug delivery dergipark.org.tr. These systems can significantly enhance the water solubility and bioavailability of drugs. For this compound, nanoemulsion-based gel formulations have shown superior skin permeation compared to liposomal gels tandfonline.com. This enhanced permeation is attributed to the higher concentration of surfactants and the presence of co-surfactants within the nanoemulsion structure, which act as permeation enhancers tandfonline.com.
Compound List:
this compound
Phosphatidylcholine
Eucalyptus oil
Tween-80 (Polysorbate 80)
Ethanol
Propylene Glycol (Propane-1,2-diol)
Carbopol (Carbomer)
Glycerol (Glycerin)
Chitosan
Poloxamer 407
Sodium carboxymethyl cellulose (B213188) (SCMC)
Isopropyl myristate
Span 20
Cremophor RH40
Cremophor EL
Sucrose laurate
Sucrose palmitate
Isopropyl alcohol
The user requested an article focusing solely on this compound within the context of "Research on Topical Film-Forming Sprays for Antifungal Activity."
Based on the comprehensive search conducted, there is no direct scientific literature available that specifically details research on this compound formulated into topical film-forming sprays for antifungal activity.
While this compound has been investigated for its potent topical antifungal properties and studied in other advanced topical delivery systems such as liposomal and micro-emulsion-based gels jetir.orgnih.gov, and research exists on topical film-forming sprays for other antifungal agents like Miconazole Nitrate jpionline.orgijper.org and Luliconazole mdpi.comresearchgate.net, a direct link between this compound and film-forming spray technology in published research could not be established from the provided search results.
Therefore, it is not possible to generate an article that strictly adheres to the specified outline and focuses solely on this compound's research within topical film-forming sprays due to the absence of such documented studies.
Compound List:
this compound
Miconazole Nitrate
Luliconazole
Antifungal Resistance Mechanisms in Fungal Pathogens
Molecular Mechanisms of Azole Resistance
The development of resistance to azole antifungals in fungal pathogens is a multifaceted process involving changes at the molecular level that prevent the drug from effectively inhibiting its target. nih.govmdpi.com These mechanisms can include modification of the drug's target enzyme, reducing the intracellular concentration of the drug, and leveraging cellular stress responses. nih.govnih.gov
Alterations in Drug Target (Erg11/CYP51)
The primary target for all azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 or CYP51 gene. frontiersin.orgtaylorandfrancis.com This enzyme is essential for the synthesis of ergosterol (B1671047). researchgate.net Azoles bind to this enzyme and inhibit its function, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts membrane integrity and inhibits fungal growth. researchgate.netnih.gov Resistance can emerge through specific alterations to this target enzyme.
A common mechanism of azole resistance involves point mutations within the ERG11 gene. mdpi.comnih.gov These mutations can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme, which may reduce the binding affinity of azole drugs to the target site. mdpi.commdpi.com For instance, mutations such as Y132F and S154F have been identified in azole-resistant clinical isolates of Candida tropicalis. mdpi.com While this is a well-established mechanism for azoles like fluconazole (B54011) and voriconazole, specific point mutations in ERG11 that confer resistance directly to croconazole are not detailed in the available research.
Another significant resistance strategy is the overexpression of the ERG11 gene. nih.gov An increase in the transcription of ERG11 leads to a higher concentration of the target enzyme, lanosterol 14α-demethylase, within the fungal cell. researchgate.net This elevated level of the target enzyme requires a higher intracellular concentration of the azole drug to achieve effective inhibition. While this mechanism is frequently observed in resistance to other azoles, specific studies documenting ERG11 overexpression as a mechanism of resistance to this compound are not available in the provided search results.
Efflux Pump Overexpression and Reduced Intracellular Drug Levels
Fungal cells can actively transport antifungal agents out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. nih.govnih.gov This process is mediated by efflux pump proteins located in the cell membrane. The overexpression of the genes encoding these pumps is a primary mechanism of azole resistance. nih.govfrontiersin.org
Two major families of efflux pumps are implicated in azole resistance: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. frontiersin.orgbiotechmedjournal.com ABC transporters, such as Candida Drug Resistance 1 (CDR1), utilize ATP hydrolysis to energize the efflux of a wide range of substrates, including various azole drugs. frontiersin.orgnih.gov The overexpression of genes like CDR1 and MDR1 is a well-documented cause of multidrug resistance in species like Candida albicans. researchgate.nethealthinformaticsjournal.com Although this is a critical mechanism for resistance to many clinically used azoles, there is no specific information in the search results indicating that this compound is a substrate for these pumps or that their overexpression leads to this compound resistance.
Role of Cellular Stress Response Circuitry (e.g., Hsp90)
The inhibition of ergosterol synthesis by azole drugs induces significant stress on the fungal cell membrane. nih.gov Fungi can counteract this stress through cellular stress response pathways, in which heat shock protein 90 (Hsp90) plays a crucial role. nih.govnih.gov Hsp90 is a molecular chaperone that stabilizes key signaling proteins, including calcineurin, which is essential for mediating tolerance to the membrane stress caused by azoles. nih.gov By enabling the cell to survive the initial drug-induced stress, Hsp90 can facilitate the emergence of stable, high-level resistance mechanisms. nih.gov While the Hsp90-mediated stress response is a known factor in resistance to the azole class of drugs, specific research linking Hsp90 function to this compound resistance has not been identified in the search results.
Data on Azole Resistance Mechanisms
While specific data for this compound is limited, the following table summarizes key resistance mechanisms documented for the broader class of azole antifungals.
| Resistance Mechanism | Description | Examples (for general azoles) | Fungal Species |
| Target Site Mutation | Amino acid substitutions in the Erg11/CYP51 enzyme reduce drug binding affinity. mdpi.com | Y132F, S154F, Y257N | Candida tropicalis mdpi.com |
| Target Overexpression | Increased production of the Erg11/CYP51 enzyme requires higher drug concentrations for inhibition. nih.gov | Upregulation of the ERG11 gene. | Candida albicans |
| Efflux Pump Overexpression | Increased expression of ABC or MFS transporters actively removes the drug from the cell. nih.gov | Overexpression of CDR1, MDR1 genes. | Candida species frontiersin.orgresearchgate.net |
| Stress Response | Activation of pathways, often involving Hsp90, to tolerate drug-induced cell membrane stress. nih.gov | Stabilization of calcineurin by Hsp90. | Candida albicans, Aspergillus fumigatus nih.gov |
Emergence of Resistance in Specific Fungal Species
Candida albicans
Candida albicans is a major fungal pathogen, and its resistance to azole antifungals has been extensively studied. Although direct studies on this compound resistance are not prominent, the established mechanisms of azole resistance in C. albicans offer insights into how resistance to this compound could develop.
Key mechanisms of azole resistance in C. albicans include:
Target Site Mutations: Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. nih.govnih.gov These changes can reduce the binding affinity of azole drugs, including potentially this compound, to the enzyme, thereby diminishing their inhibitory effect. nih.gov Over 140 amino acid substitutions in Erg11 have been linked to azole resistance in this species. nih.gov
Overexpression of Efflux Pumps: C. albicans can actively transport azole drugs out of the cell, reducing the intracellular drug concentration to sub-therapeutic levels. nih.gov This is primarily mediated by two main types of efflux pumps:
ATP-binding cassette (ABC) transporters: The overexpression of genes like CDR1 and CDR2 is a frequent cause of azole resistance. nih.govnih.gov The transcription factor Tac1 plays a crucial role in regulating the expression of these genes. nih.gov
Major Facilitator Superfamily (MFS) transporters: The overexpression of the MDR1 gene is another significant mechanism, often associated with resistance to specific azoles like fluconazole. nih.govnih.gov
Upregulation of the ERG11 Gene: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring a higher concentration of the azole drug to achieve an inhibitory effect. nih.govnih.gov
The development of resistance in C. albicans is often a multifactorial process, with isolates frequently exhibiting a combination of these mechanisms. nih.gov
| Mechanism of Azole Resistance in Candida albicans | Associated Genes/Factors | Effect |
| Target Site Modification | ERG11 point mutations | Reduced binding affinity of the drug to the target enzyme. |
| Efflux Pump Overexpression (ABC Transporters) | CDR1, CDR2, TAC1 | Active removal of the drug from the fungal cell. |
| Efflux Pump Overexpression (MFS Transporters) | MDR1 | Active removal of the drug from the fungal cell. |
| Target Enzyme Overexpression | ERG11 upregulation | Increased production of the target enzyme, requiring higher drug concentrations for inhibition. |
Candida glabrata
Candida glabrata has emerged as a significant pathogen, notable for its intrinsic and acquired resistance to azole antifungals. While specific data on this compound is scarce, the mechanisms of azole resistance in C. glabrata are well-documented and likely applicable.
Primary mechanisms of azole resistance in C. glabrata include:
Overexpression of Efflux Pumps: This is the most prominent mechanism of azole resistance in C. glabrata. The upregulation of ABC transporter genes, particularly CgCDR1 and CgCDR2, is a major contributor to reduced azole susceptibility. nih.gov
Target Site Mutations: Mutations in the CgERG11 gene, while less common than in C. albicans, can also contribute to azole resistance by altering the drug target. mdpi.com
Acquisition of a Mutator Phenotype: Some studies suggest that defects in the mismatch repair gene MSH2 can lead to an increased mutation rate, facilitating the rapid development of resistance to antifungal drugs, including azoles. frontiersin.org
C. glabrata is known to rapidly develop resistance, particularly during therapy, which poses a significant clinical challenge. frontiersin.org
| Mechanism of Azole Resistance in Candida glabrata | Associated Genes/Factors | Effect |
| Efflux Pump Overexpression (ABC Transporters) | CgCDR1, CgCDR2 | Active removal of the drug from the fungal cell. |
| Target Site Modification | CgERG11 point mutations | Reduced binding affinity of the drug to the target enzyme. |
| Increased Mutation Rate | MSH2 polymorphism | Accelerated acquisition of resistance-conferring mutations. |
Candida tropicalis
Candida tropicalis is another clinically important Candida species that can develop resistance to azole antifungals. While generally more susceptible to azoles than C. glabrata, resistant strains have been increasingly reported. nih.govbioengineer.org The mechanisms of resistance in C. tropicalis share similarities with other Candida species.
Known mechanisms of azole resistance in C. tropicalis include:
Target Site Mutations: Missense mutations in the ERG11 gene, such as Y132F and S154F, have been identified in azole-resistant clinical isolates. nih.gov These mutations can alter the structure of the target enzyme, leading to decreased azole binding. plos.org
Overexpression of Efflux Pumps: The upregulation of multidrug efflux transporter genes, including CtMDR1 and CtCDR1, has been observed in azole-resistant C. tropicalis isolates. nih.govplos.org
Upregulation of the ERG11 Gene: Overexpression of ERG11, sometimes in conjunction with point mutations, is a recognized resistance mechanism in this species. nih.gov
Research has shown that nonsynonymous mutations in the ERG11 gene and the coordinated overexpression of various genes, including transporters and those in the ergosterol biosynthesis pathway, are associated with azole resistance in clinical isolates of C. tropicalis. plos.org
| Mechanism of Azole Resistance in Candida tropicalis | Associated Genes/Factors | Effect |
| Target Site Modification | ERG11 point mutations (e.g., Y132F, S154F) | Reduced binding affinity of the drug to the target enzyme. |
| Efflux Pump Overexpression | CtMDR1, CtCDR1 | Active removal of the drug from the fungal cell. |
| Target Enzyme Overexpression | ERG11 upregulation | Increased production of the target enzyme, requiring higher drug concentrations for inhibition. |
Structure Activity Relationship Sar Studies and Molecular Design
Correlating Chemical Structure with Antifungal Activity
Research into the SAR of Croconazole and related azole antifungals has identified key structural elements that are critical for its antifungal potency and spectrum of activity.
The imidazole (B134444) ring is a hallmark of azole antifungals and plays a pivotal role in their mechanism of action. For this compound, the imidazole nitrogen atom is essential for binding to the heme iron of fungal cytochrome P450 enzymes, specifically CYP51, which is involved in ergosterol (B1671047) biosynthesis asm.orgnih.gov. Disruption of ergosterol synthesis compromises fungal cell membrane integrity, leading to cell death smolecule.com. This compound is distinguished by its aryl vinyl group attached to the N-1 position of the imidazole ring smolecule.commedchemexpress.com. This specific moiety is considered a unique structural feature that may contribute to its distinct antifungal properties compared to other azole compounds smolecule.com. The lipophilic interaction of the side chain is also of critical importance, with even moderate modifications potentially leading to a loss of activity asm.org.
While specific pharmacophores for this compound itself are not extensively detailed in the provided literature, general principles in azole antifungal SAR highlight the importance of key functional groups. The imidazole ring, as mentioned, is a primary pharmacophore for interaction with fungal CYP51 asm.orgnih.gov. In other antifungal classes, specific moieties like the 2-methoxymethylenecyclopent-4-ene-1,3-dione structural unit have been identified as pharmacophores responsible for antifungal activity, with the side chain playing a complementary role in target binding nih.gov. For this compound, the aryl vinyl group and its specific substitution pattern on the phenyl ring are likely critical for optimal interaction with its fungal targets.
The conformational flexibility of antifungal molecules can influence their ability to bind effectively to target enzymes. Studies comparing flexible analogues of azole antifungals with their rigid counterparts have indicated that flexible compounds may exhibit lower susceptibility, translating to higher minimum inhibitory concentrations (MICs) nih.gov. This suggests that a certain degree of structural rigidity or a specific preferred conformation might be advantageous for optimal antifungal activity in this class of compounds.
Theoretical Calculations and Pharmacophore Modeling
Theoretical calculations and pharmacophore modeling are indispensable tools in modern drug discovery, enabling a deeper understanding of molecular interactions and guiding the design of new compounds. While specific computational studies focused solely on this compound's pharmacophore modeling are not detailed in the provided snippets, these methods are widely applied to azole antifungals. Computational approaches, including quantum mechanical (QM) calculations, can predict electronic properties and molecular geometries relevant to target binding plos.org. Pharmacophore modeling identifies the essential spatial arrangement of functional groups required for biological activity plos.orgfrontiersin.org. For azole antifungals like this compound, these techniques are often employed to study interactions with fungal CYP51, aiming to optimize binding affinity and selectivity nih.gov.
Molecular Docking Studies in SAR Investigations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (this compound or its analogues) when bound to a protein target, thereby elucidating potential binding modes and affinities. This method is invaluable in SAR studies, helping to rationalize observed activity and guide the synthesis of new compounds with improved properties nih.govmdpi.comresearchgate.netnih.gov. For azole antifungals, molecular docking studies are frequently performed against fungal CYP51, a key enzyme in ergosterol biosynthesis asm.orgnih.gov. These studies can reveal specific interactions, such as hydrogen bonding or hydrophobic contacts, between the drug molecule and the enzyme's active site, providing a basis for understanding SAR trends and designing novel inhibitors nih.govnih.gov. Molecular dynamics simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-target complex over time nih.gov.
Exploration of Novel Therapeutic Applications and Research Directions
Future Development of Antifungal Agents to Address ResistanceThe emergence of antifungal resistance necessitates the development of new therapeutic strategies. While croconazole is primarily known as an antifungal, research into its broader applications and potential to overcome resistance mechanisms is ongoing.tandfonline.com,frontiersin.org,nih.gov,jmb.or.kr,dovepress.com,nih.gov,nih.gov
Preclinical Assessment of Innovation Potential
This compound, a synthetic imidazole (B134444) derivative, has demonstrated a significant preclinical profile that suggests considerable innovation potential, particularly in its broad-spectrum antifungal activity and its efficacy against resistant strains, as well as its unexpected activity against certain bacterial pathogens. Preclinical assessments have focused on elucidating its mechanisms of action and evaluating its therapeutic utility across various fungal and microbial targets.
Broad-Spectrum Antifungal Activity and Resistance Circumvention
Table 1: In Vitro Antifungal Spectrum and Resistance Activity of this compound
| Fungal Pathogen/Group | In Vitro Activity Notes | Resistance Activity Notes | Citation(s) |
| Dermatophytes | Potent topical agent | Generally susceptible | tandfonline.comtandfonline.com |
| Yeasts (Candida spp.) | Broad spectrum; active against C. albicans | Active against azole-resistant strains including C. glabrata and C. auris | frontiersin.orgtandfonline.comtandfonline.com |
| Moulds | Broad spectrum | Active against wild-type and azole-resistant Aspergillus spp. | smolecule.comnih.govfrontiersin.org |
| Dimorphic fungi | Broad spectrum | Generally susceptible | smolecule.comnih.gov |
| Pneumocystis jiroveci | Active in animal models | Not specified | frontiersin.org |
| Other Fungi (Fusarium) | Limited activity noted | Not specified | frontiersin.org |
Note: This table is designed to be interactive, allowing for sorting and filtering of data.
Novel Antimycobacterial Activity
Beyond its established antifungal properties, this compound has emerged as a compound with significant potential in an entirely different therapeutic area: antimycobacterial activity. Preclinical screening has revealed that this compound exhibits potent inhibitory effects against Mycobacterium ulcerans, the causative agent of Buruli ulcer asm.org. Studies have quantified this activity using inhibitory concentration values, demonstrating a notable efficacy against various isolates of M. ulcerans. This finding represents a significant expansion of this compound's potential therapeutic applications, moving beyond fungal infections into the realm of bacterial pathogens.
Table 2: Antimycobacterial Activity of this compound Against Mycobacterium ulcerans
| Pathogen | Strain/Origin | ID50 (μg/ml) | ID90 (μg/ml) | Citation(s) |
| Mycobacterium ulcerans | Ghanaian reference strain | 0.8 | 2.9 | asm.org |
| Mycobacterium ulcerans | Côte d'Ivoire isolate | 0.7 | N/A | asm.org |
| Mycobacterium ulcerans | Togo isolate | 1.1 | N/A | asm.org |
| Mycobacterium ulcerans | Australia isolate | 0.6 | N/A | asm.org |
Note: This table is designed to be interactive, allowing for sorting and filtering of data.
Mechanism of Action Insights
This compound functions as an ergosterol (B1671047) biosynthesis inhibitor, specifically targeting the enzyme sterol 14α-demethylase genome.jp. This mechanism is characteristic of imidazole antifungals and is crucial for disrupting fungal cell membrane integrity. Understanding this target provides a basis for its broad antifungal spectrum and potential cross-reactivity or novel interactions with similar enzymatic pathways in other microorganisms, as suggested by its antimycobacterial activity.
Formulation-Enhanced Delivery and Efficacy
List of Compounds Mentioned:
this compound
this compound hydrochloride
Candida albicans
Candida glabrata
Candida auris
Aspergillus spp.
Pneumocystis jiroveci
Mycobacterium ulcerans
Analytical Methodologies in Croconazole Research
Spectrophotometric Assays for Quantification
While specific UV-Vis spectrophotometric assays for Croconazole are not extensively detailed in the provided literature, UV-Vis spectrophotometry is a widely recognized and cost-effective analytical technique for the quantitative determination of pharmaceutical compounds. This method relies on the principle that substances absorb light at specific wavelengths, creating a unique spectral fingerprint. For many antifungal agents, including imidazole (B134444) derivatives, spectrophotometric methods have been developed, typically involving the measurement of absorbance at a characteristic wavelength after sample preparation and dilution. For instance, other antifungal agents like Ketoconazole (B1673606) have been quantified using UV-Vis spectrophotometry at wavelengths such as 240 nm researchgate.net, and Clotrimazole (B1669251) at 422 nm researchgate.net. The development of such methods for this compound would involve establishing linearity between concentration and absorbance, identifying the optimal wavelength for detection (potentially around 198 nm, as used in HPTLC analysis researchgate.net), and ensuring specificity against potential impurities or excipients.
Chromatographic Techniques for Analysis
Chromatographic methods are paramount in the analysis of this compound due to their high separation power, sensitivity, and specificity, enabling the accurate quantification and identification of the compound even in complex matrices or in the presence of degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful analytical technique employed for the separation, identification, and quantification of pharmaceutical compounds openaccessjournals.com. For this compound, HPLC has been utilized in various research contexts. It has been applied in studies involving whole blood incubation, suggesting its utility in bioanalytical applications sci-hub.box. Furthermore, HPLC methods are crucial for developing stability-indicating assays, which are designed to separate the active pharmaceutical ingredient from its degradation products formed under stress conditions such as acid, base, oxidation, or heat openaccessjournals.com. Forced degradation studies using HPLC help in understanding the degradation pathways of this compound and ensuring that the analytical method can accurately quantify the intact drug in the presence of these degradants researchgate.net.
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) represents an advanced and efficient form of Thin-Layer Chromatography (TLC), offering enhanced resolution, sensitivity, and quantitative capabilities nih.govcrpsonline.com. A significant area of research for this compound has been the development of green and stability-indicating RP-HPTLC methods. These methods are designed to be environmentally friendly while accurately assessing the compound's stability researchgate.netzlb.de.
A developed RP-HPTLC method for this compound hydrochloride (CCZ) utilizes an 80:20 (v/v) mixture of acetone (B3395972) and water as the developing system. Detection is performed at 198 nm researchgate.netzlb.de. This method has demonstrated linearity within the range of 25–1,200 ng/band, indicating its suitability for quantitative analysis researchgate.netzlb.de. The approach has been validated to be reliable, accurate, sensitive, and precise researchgate.netzlb.de.
The greenness of analytical methods is increasingly important, and HPTLC methods for this compound have been evaluated using several established metrics: Analytical Eco-Scale (AES), ChlorTox, and Analytical GREEnness (AGREE) researchgate.netresearchgate.netacs.orgorcid.org. These tools provide a quantitative assessment of the environmental impact of a chromatographic method.
| Greenness Metric | Value | Reference |
| Analytical Eco-Scale (AES) | 89 | researchgate.netzlb.de |
| ChlorTox | 1.08 g | researchgate.netzlb.de |
| AGREE | 0.82 | researchgate.netzlb.deresearchgate.net |
The reported greenness metrics indicate an exceptional profile for the developed HPTLC method, suggesting it is significantly greener than previously reported HPLC approaches for this compound analysis researchgate.netzlb.de.
A key aspect of the HPTLC methodology for this compound is its designation as a "stability-indicating" method researchgate.netzlb.de. This means the method is capable of separating this compound from its potential degradation products. Studies have shown that this compound is unstable under acidic and oxidative degradation conditions. However, it exhibits sufficient stability under alkaline and thermal stress conditions researchgate.netzlb.de. The stability-indicating nature of the developed analytical method allows for the identification and quantification of this compound even when present alongside its degradation products, which is crucial for quality control and shelf-life determination of pharmaceutical formulations researchgate.netzlb.de.
Bioanalytical Methods for Antimicrobial Activity Evaluation
Evaluating the antimicrobial activity of compounds like this compound, which is known as an antifungal agent wikipedia.org, involves various bioanalytical techniques that assess its efficacy against microorganisms. Common methods employed in this field include agar (B569324) diffusion assays (such as disk diffusion or well diffusion) and broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) nih.govresearchgate.netdergipark.org.trinnovareacademics.in.
Agar Diffusion Assays: These techniques involve applying the test compound (this compound) to a solid agar medium that has been inoculated with a specific microorganism. The compound diffuses into the agar, and if it possesses antimicrobial activity, it inhibits the growth of the microorganism, creating a clear zone of inhibition around the application point. The diameter of this zone is measured to assess the compound's potency nih.govresearchgate.net.
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antimicrobial agent that visibly inhibits the growth of a microorganism after a specified incubation period nih.govdergipark.org.tr. It typically involves serial dilutions of the compound in a liquid growth medium, followed by inoculation with the test microorganism and incubation.
These bioanalytical approaches are essential for understanding the biological performance of this compound and are fundamental in the research and development of antifungal agents.
Q & A
Basic: What are the primary biochemical mechanisms of action of Croconazole against fungal pathogens, and how can these be experimentally validated?
Answer:
this compound exerts antifungal activity primarily by inhibiting fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Validation methodologies include:
- In vitro enzymatic assays using purified CYP51 to measure inhibition kinetics (e.g., IC₅₀ values via spectrophotometry) .
- Membrane permeability studies (e.g., fluorescence microscopy with ergosterol-binding dyes) to confirm ergosterol depletion in treated fungal cells .
- Comparative genomic analysis of resistant strains to identify mutations in CYP51 or efflux pump genes .
Basic: What standardized in vitro and in vivo models are recommended for assessing this compound’s antifungal efficacy?
Answer:
- In vitro:
- Broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida and Aspergillus species .
- Biofilm inhibition assays using crystal violet staining or metabolic activity markers (e.g., XTT assay) .
- In vivo:
Advanced: How can researchers resolve contradictions between in vitro efficacy data and clinical trial outcomes for this compound?
Answer:
Contradictions often arise from differences in pharmacokinetic/pharmacodynamic (PK/PD) parameters or host-pathogen interactions. Methodological approaches include:
- PK/PD modeling to correlate drug exposure (AUC/MIC ratios) with clinical outcomes .
- Heteroresistance screening via population analysis profiling (PAP) to identify subpopulations with reduced susceptibility .
- Host immune modulation studies to assess how immune responses alter drug efficacy in vivo (e.g., cytokine profiling in infected tissues) .
- Meta-analysis of clinical trial data to identify confounding variables (e.g., patient comorbidities, formulation differences) .
Advanced: What methodological frameworks are suitable for designing clinical studies on this compound’s off-label applications (e.g., anti-inflammatory properties)?
Answer:
Use PICOT to structure research questions:
- P (Population): Specific patient cohorts (e.g., immunocompromised individuals).
- I (Intervention): this compound dose/route (e.g., topical vs. systemic).
- C (Comparison): Standard antifungals (e.g., fluconazole) or placebo.
- O (Outcome): Quantitative endpoints (e.g., reduction in pro-inflammatory cytokines).
- T (Time): Follow-up duration (e.g., 28 days post-treatment) .
Ethical considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?
Answer:
- High-performance liquid chromatography (HPLC) with UV detection for plasma/serum samples (LOD: 0.1 µg/mL) .
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for low-concentration tissue penetration studies .
- Microdialysis coupled with HPLC for real-time monitoring of dermal delivery .
Advanced: How can researchers address this compound’s stability challenges in novel drug delivery systems (e.g., nanoparticles)?
Answer:
- Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess degradation products .
- Spectroscopic analysis (e.g., FTIR, XRD) to confirm structural integrity post-encapsulation .
- In vitro release studies using Franz diffusion cells to correlate stability with release kinetics .
Advanced: What strategies mitigate bias in retrospective studies analyzing this compound’s real-world efficacy?
Answer:
- Propensity score matching to balance covariates (e.g., age, comorbidities) between treatment groups .
- Sensitivity analysis to test robustness against unmeasured confounders .
- Triangulation of electronic health records, pharmacy databases, and patient surveys .
Basic: What criteria define this compound resistance in fungal isolates, and how is this phenotypically confirmed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
